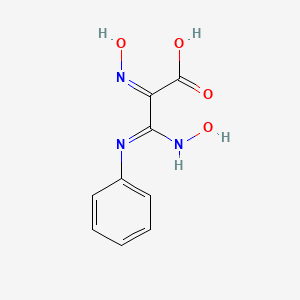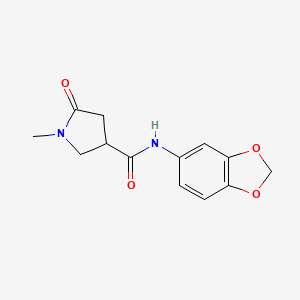![molecular formula C19H17N3O B11477775 N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11477775.png)
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is synthesized by combining tryptamine and indole-3-carboxylic acid, resulting in a structure that features two indole moieties connected by an ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide typically involves the reaction between tryptamine and indole-3-carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is widely used for the preparation of amides. In this reaction, DCC acts as a dehydrating agent, facilitating the formation of the amide bond between the carboxylic acid group of indole-3-carboxylic acid and the amine group of tryptamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis using DCC or other coupling agents can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to neurotransmitters like serotonin.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with various molecular targets. Due to its structural similarity to tryptamine derivatives, it may interact with serotonin receptors, influencing neurotransmission and modulating various physiological processes. Additionally, its indole moieties may enable it to interact with enzymes and proteins involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound synthesized by coupling tryptamine with ibuprofen, known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A hybrid molecule combining tryptamine and naproxen, studied for its potential antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide is unique due to its dual indole structure, which may confer distinct biological activities and interactions compared to other indole derivatives. Its ability to modulate multiple molecular targets makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C19H17N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O/c23-19(16-12-22-18-8-4-2-6-15(16)18)20-10-9-13-11-21-17-7-3-1-5-14(13)17/h1-8,11-12,21-22H,9-10H2,(H,20,23) |
Clé InChI |
RBSMHPYJLIDGGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11477693.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11477698.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B11477699.png)
![6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11477712.png)
![butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11477730.png)
![1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477732.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11477740.png)
![6-cyclopentyl-2-hydroxy-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477743.png)
![1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11477748.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11477753.png)

![7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477765.png)

![2-(2-chlorobenzyl)-4-[(4-phenylpiperidin-1-yl)carbonyl]phthalazin-1(2H)-one](/img/structure/B11477768.png)
